2-(Pyren-1-yl)ethan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
197722-88-6 |
|---|---|
Molecular Formula |
C18H15N |
Molecular Weight |
245.3 g/mol |
IUPAC Name |
2-pyren-1-ylethanamine |
InChI |
InChI=1S/C18H15N/c19-11-10-12-4-5-15-7-6-13-2-1-3-14-8-9-16(12)18(15)17(13)14/h1-9H,10-11,19H2 |
InChI Key |
WUMDHWAMJFRWNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCN |
Origin of Product |
United States |
Synthetic Methodologies for 2 Pyren 1 Yl Ethan 1 Amine
Established Synthetic Pathways to Pyrenylalkylamines
Several synthetic strategies can be employed to construct the 2-(pyren-1-yl)ethan-1-amine scaffold. These methods primarily involve the functionalization of the pyrene (B120774) core and subsequent elaboration of the ethylamine (B1201723) side chain.
Alkylation Approaches to Pyrene-1-ethylamine Scaffolds
One common approach to synthesizing pyrenylalkylamines involves the reduction of a corresponding nitrile or amide derivative. A plausible and effective route to this compound starts from pyrene-1-acetic acid. This method is analogous to the synthesis of the homologous 4-(1-pyrenyl)butyl amine.
The synthesis commences with the conversion of pyrene-1-acetic acid to pyrene-1-acetamide. This transformation can be achieved by first activating the carboxylic acid, for example, by converting it to the corresponding acid chloride with reagents like thionyl chloride or oxalyl chloride, followed by amination with ammonia (B1221849).
The subsequent and critical step is the reduction of the pyrene-1-acetamide to the target amine. Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes (e.g., BH₃·THF or BH₃·SMe₂) are typically employed for this transformation. The choice of reducing agent and reaction conditions is crucial for achieving high yields and minimizing side reactions.
A representative reaction scheme is as follows:
Step 1: Amide Formation
Pyrene-1-acetic acid is reacted with a chlorinating agent (e.g., SOCl₂) to form pyrene-1-acetyl chloride.
The acid chloride is then treated with ammonia to yield pyrene-1-acetamide.
Step 2: Amide Reduction
Pyrene-1-acetamide is reduced with a suitable reducing agent (e.g., LiAlH₄ in THF) to afford this compound.
| Reactant | Reagent | Product | Yield (%) |
| Pyrene-1-acetic acid | 1. SOCl₂ 2. NH₃ | Pyrene-1-acetamide | Not reported |
| Pyrene-1-acetamide | LiAlH₄ / THF | This compound | Not reported |
Reductive Amination Strategies
Reductive amination offers a direct and efficient one-pot method for the synthesis of amines from carbonyl compounds. rsc.orgnih.gov This strategy can be applied to the synthesis of this compound starting from a suitable pyrene-based aldehyde or ketone. A key precursor for this route is pyrene-1-carboxaldehyde.
The synthesis of pyrene-1-carboxaldehyde can be accomplished through the Vilsmeier-Haack reaction of pyrene or by oxidation of 1-pyrenemethanol. orgsyn.orgorgsyn.org Once obtained, the aldehyde can undergo reductive amination with ammonia. The reaction typically proceeds via the in-situ formation of an imine intermediate, which is then reduced to the primary amine using a suitable reducing agent. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation. nih.gov
The general steps for this pathway are:
Synthesis of Pyrene-1-carboxaldehyde: This can be achieved through established methods like the Vilsmeier-Haack formylation of pyrene. orgsyn.org
Reductive Amination: Pyrene-1-carboxaldehyde is reacted with a source of ammonia (e.g., ammonium (B1175870) acetate) and a reducing agent in a suitable solvent.
| Starting Material | Reagents | Intermediate | Reducing Agent | Final Product | Yield (%) |
| Pyrene | DMF, POCl₃ | Pyrene-1-carboxaldehyde | - | - | ~85-90 orgsyn.org |
| Pyrene-1-carboxaldehyde | NH₄OAc | (Pyren-1-yl)methanimine | NaBH₃CN | This compound | Not Reported |
Palladium-Catalyzed Coupling Reactions in Pyrene Functionalization
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for the formation of carbon-nitrogen bonds. aau.dk While typically used for the amination of aryl halides, this methodology could potentially be adapted for the synthesis of pyrenylalkylamines.
This approach would likely involve the synthesis of a 1-(2-haloethyl)pyrene derivative, such as 1-(2-bromoethyl)pyrene. This intermediate could then be subjected to a palladium-catalyzed amination with an ammonia surrogate or a protected amine, followed by deprotection if necessary.
The key steps in this proposed pathway would be:
Synthesis of 1-(2-bromoethyl)pyrene: This could be prepared from 1-pyreneethanol through a bromination reaction.
Palladium-Catalyzed Amination: The bromo derivative would be coupled with an amine source using a palladium catalyst and a suitable ligand.
This method, while potentially feasible, may present challenges in the synthesis of the haloalkylpyrene precursor and in controlling the amination reaction to favor the primary amine.
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of reagents, solvent, temperature, and reaction time.
For the alkylation approach via amide reduction , the choice of reducing agent is paramount. While lithium aluminum hydride is highly effective, its reactivity can sometimes lead to side reactions. Borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) has been reported as an effective reducing agent for the conversion of 1-pyrenebutyramide to the corresponding amine, suggesting it could be a milder and more selective alternative for the reduction of pyrene-1-acetamide.
In reductive amination , the pH of the reaction medium is a crucial factor. The formation of the imine intermediate is typically favored under slightly acidic conditions, while the reduction step is often more efficient at a different pH. Therefore, careful control of the pH throughout the reaction is necessary. The choice of reducing agent is also important; sodium cyanoborohydride is often preferred due to its selectivity for reducing the iminium ion in the presence of the starting aldehyde.
| Reaction | Parameter to Optimize | Typical Conditions/Variations | Effect on Yield/Purity |
| Amide Reduction | Reducing Agent | LiAlH₄, BH₃·THF, BH₃·SMe₂ | Milder reagents may improve selectivity and reduce byproducts. |
| Solvent | THF, Diethyl ether | Solvent can affect the solubility of reactants and the reactivity of the reducing agent. | |
| Temperature | 0 °C to reflux | Higher temperatures can accelerate the reaction but may lead to decomposition. | |
| Reductive Amination | pH | 5-7 | Optimal pH is a balance between imine formation and reducing agent stability. |
| Reducing Agent | NaBH₃CN, NaBH(OAc)₃, Catalytic Hydrogenation | Choice depends on the reactivity of the aldehyde and desired selectivity. | |
| Ammonia Source | NH₃ (gas), NH₄OAc, NH₄Cl | The choice can influence the reaction rate and equilibrium. |
Purification and Isolation Techniques
The purification of this compound is essential to obtain a product of high purity, which is often required for its intended applications in materials science and bio-imaging. Common purification methods for pyrene-containing amines include column chromatography and recrystallization.
Column Chromatography: Silica gel column chromatography is a widely used technique for the purification of organic compounds. For basic compounds like amines, it is often necessary to add a small amount of a base, such as triethylamine, to the eluent to prevent tailing and improve separation. The choice of solvent system (eluent) is critical and is typically determined by thin-layer chromatography (TLC) analysis. A common eluent system for pyrene derivatives is a mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent like ethyl acetate (B1210297) or methanol.
Recrystallization: Recrystallization is an effective method for purifying solid compounds. The choice of solvent is crucial; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For pyrene derivatives, common recrystallization solvents include ethanol, methanol, or mixtures of solvents like ethyl acetate/hexane. The process involves dissolving the crude product in a minimal amount of hot solvent and then allowing the solution to cool slowly, which promotes the formation of pure crystals.
| Purification Technique | Stationary Phase/Solvent | Considerations |
| Column Chromatography | Silica gel | Addition of a base (e.g., triethylamine) to the eluent is often necessary. |
| Eluent System | Hexane/Ethyl Acetate, Dichloromethane/Methanol | |
| Recrystallization | Ethanol, Methanol | The purity of the final product is highly dependent on the choice of solvent. |
| Ethyl Acetate/Hexane | Slow cooling is crucial for the formation of well-defined crystals. |
Derivatization and Chemical Transformations of 2 Pyren 1 Yl Ethan 1 Amine
Amidation Reactions for Pyrenylamide Formation
The formation of an amide bond is one of the most fundamental and widely utilized transformations involving primary amines. The reaction of 2-(Pyren-1-yl)ethan-1-amine with carboxylic acids or their activated derivatives yields stable N-(2-(pyren-1-yl)ethyl)amides. These reactions are crucial for conjugating the pyrene (B120774) moiety to biomolecules, synthetic polymers, and other molecular platforms.
The most common methods for this transformation include:
Reaction with Acyl Chlorides and Anhydrides: This is a highly efficient method where the amine readily attacks the electrophilic carbonyl carbon of an acyl chloride or anhydride. The reaction is typically fast and proceeds under mild conditions, often in the presence of a non-nucleophilic base (like triethylamine or pyridine) to neutralize the HCl or carboxylic acid byproduct.
Direct Condensation with Carboxylic Acids: While direct reaction requires high temperatures to eliminate water, the process can be facilitated by coupling agents. Reagents such as carbodiimides (e.g., DCC, EDC) or phosphonium salts activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. nih.gov More sustainable methods employing catalysts like boric acid or titanium(IV) chloride (TiCl4) have also been developed for direct amidation. researchgate.net
Aminolysis of Activated Esters: Carboxylic acids can be converted to activated esters (e.g., N-hydroxysuccinimide esters), which are stable, isolable intermediates that react cleanly with primary amines to form amides. This method is particularly common in bioconjugation.
These amidation strategies allow for the synthesis of a diverse library of pyrene-labeled compounds, where the properties of the final molecule can be tuned by the choice of the carboxylic acid component.
Table 1: Representative Amidation Reactions for Pyrenylamide Formation
| Amine Reactant | Acylating Agent Type | General Product Structure | Key Features |
|---|---|---|---|
| This compound | Acyl Chloride (R-COCl) | N-(2-(pyren-1-yl)ethyl)amide | High reactivity, often requires a base. |
| This compound | Carboxylic Acid (R-COOH) + Coupling Agent | N-(2-(pyren-1-yl)ethyl)amide | Mild conditions, widely used in peptide synthesis. |
| This compound | Activated Ester (e.g., NHS ester) | N-(2-(pyren-1-yl)ethyl)amide | Common in bioconjugation, clean reaction. |
| This compound | Acid Anhydride (R-CO)₂O | N-(2-(pyren-1-yl)ethyl)amide | Slower than acyl chlorides, good yields. |
Schiff Base Condensation with Aldehydes and Ketones
This compound undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. researchgate.netnih.gov This reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by the elimination of a water molecule. researchgate.netusu.ac.id The formation of the C=N double bond is typically reversible and acid-catalyzed. nih.gov
The reaction is highly valuable for several reasons:
Dynamic Covalent Chemistry: The reversibility of imine formation allows for applications in self-healing materials and dynamic combinatorial libraries.
Synthesis of Ligands: Pyrene-containing Schiff bases can act as ligands for metal ions, forming stable coordination complexes. nih.gov These complexes are of interest in catalysis and materials science.
Chemosensors: The imine bond can be sensitive to environmental factors like pH or the presence of specific analytes, making these derivatives useful as fluorescent chemosensors.
The reaction is generally carried out by refluxing the amine and the carbonyl compound in a suitable solvent like ethanol or methanol, often with a catalytic amount of acid. The pH must be carefully controlled; optimal rates are often observed around pH 5. researchgate.net At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to catalyze the dehydration step. researchgate.net
Table 2: Schiff Base Formation with this compound
| Amine Reactant | Carbonyl Reactant | Product Type | General Reaction Conditions |
|---|---|---|---|
| This compound | Aromatic Aldehyde (Ar-CHO) | N-Arylmethylidene-2-(pyren-1-yl)ethanamine | Reflux in alcohol, catalytic acid |
| This compound | Aliphatic Aldehyde (R-CHO) | N-Alkylidene-2-(pyren-1-yl)ethanamine | Reflux in alcohol, catalytic acid |
| This compound | Ketone (R₂C=O) | N-Alkylidene-2-(pyren-1-yl)ethanamine | Often requires more forcing conditions than aldehydes |
Formation of Urea and Thiourea Derivatives
The nucleophilic amine of this compound reacts readily with isocyanates and isothiocyanates to yield the corresponding urea and thiourea derivatives. nih.govrsc.org These functional groups are recognized as "privileged structures" in medicinal chemistry due to their ability to form strong hydrogen bonds and interact with biological targets. nih.govmdpi.com
Urea Synthesis: The reaction with an isocyanate (R-N=C=O) is typically rapid and quantitative, involving the attack of the amine nitrogen on the central carbonyl carbon of the isocyanate.
Thiourea Synthesis: Similarly, reaction with an isothiocyanate (R-N=C=S) affords a thiourea. organic-chemistry.org Thiourea derivatives often exhibit distinct biological activities compared to their urea counterparts. nih.gov
The synthesis is straightforward, usually involving mixing the amine and the isocyanate or isothiocyanate in a suitable aprotic solvent at room temperature. The resulting pyrene-labeled ureas and thioureas are valuable in drug discovery and supramolecular chemistry.
Table 3: Synthesis of Urea and Thiourea Derivatives
| Amine Reactant | Reagent | Product Class | Key Structural Feature |
|---|---|---|---|
| This compound | Isocyanate (R-NCO) | Pyrenylethyl Urea | -NH-C(=O)-NHR |
| This compound | Isothiocyanate (R-NCS) | Pyrenylethyl Thiourea | -NH-C(=S)-NHR |
Covalent Grafting onto Polymeric Architectures
The fluorescent properties of the pyrene group make it an excellent probe for studying polymer dynamics, conformation, and interactions. Covalently grafting this compound onto a polymer backbone is a powerful method to create fluorescently labeled macromolecules. This is typically achieved through post-polymerization modification, where a pre-formed polymer containing reactive functional groups is treated with the pyrene amine. nih.gov
A common strategy involves polymers synthesized with activated ester groups, such as those containing pentafluorophenyl methacrylate (PFMA) or N-acryloxysuccinimide (NAS) monomers. rsc.orgresearchgate.net The primary amine of this compound can easily displace the activated ester via nucleophilic acyl substitution, forming a stable amide linkage between the pyrene moiety and the polymer side chain. rsc.orgresearchgate.net
This approach offers several advantages:
Versatility: A single batch of a reactive precursor polymer can be modified with various amines to create a library of functional polymers. nih.gov
Control: The degree of labeling can be controlled by the stoichiometry of the reactants.
Mild Conditions: The reaction proceeds under mild conditions, preserving the integrity of the polymer backbone.
Table 4: Covalent Grafting via Post-Polymerization Modification
| Precursor Polymer Functionality | Amine Reagent | Resulting Linkage | Application |
|---|---|---|---|
| Activated Ester (e.g., Poly(PFMA)) | This compound | Amide | Fluorescent labeling, polymer studies |
| Epoxide | This compound | β-Amino alcohol | Creating functional materials |
| Isocyanate | This compound | Urea | Fluorescent polyurethane materials |
| Alkyl Halide | This compound | Secondary Amine | Introducing fluorescent tags |
Exploiting Amine Nucleophilicity for Further Functionalization
Beyond the common reactions detailed above, the nucleophilicity of the amine in this compound can be exploited for a range of other important chemical transformations.
N-Alkylation: The amine can react with alkyl halides in nucleophilic substitution reactions to form secondary and tertiary amines. chemguide.co.uk By carefully choosing the alkylating agent, additional functional groups or solubility-modifying chains can be introduced. Catalytic N-alkylation using alcohols as alkylating agents in the presence of a suitable catalyst also provides a greener alternative. google.comresearchgate.net
Michael Addition: As a potent nucleophile, the amine can undergo conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds, such as acrylates, acrylamides, or maleimides. This reaction forms a new carbon-nitrogen bond and is a key strategy for linking the pyrene group to specific scaffolds.
Ring-Opening Reactions: The amine can act as a nucleophile to open strained rings, most notably epoxides. The reaction with an epoxide yields a β-amino alcohol, a valuable synthetic intermediate that introduces both a hydroxyl group and a longer linker to the pyrene core.
Use as a Directing Group Precursor: While direct C-H functionalization of the pyrene core can be challenging, the amine group can be converted into a directing group to control regioselectivity. For instance, conversion to an amide (as in 3.1) can direct metal-catalyzed C-H activation to specific positions on the pyrene ring, enabling the synthesis of complex, multi-substituted pyrene derivatives that would be otherwise inaccessible.
These varied reactions underscore the role of this compound as a versatile building block, where the primary amine is the gateway to a vast landscape of chemical derivatization.
Advanced Spectroscopic and Photophysical Investigations
Electronic Absorption Characteristics and Transitions
The electronic absorption spectrum of pyrene-containing compounds is characterized by several distinct bands in the ultraviolet-visible (UV-Vis) region. For pyrene (B120774) derivatives, the absorption spectra typically show vibrational fine structure. The absorption bands arise from π-π* electronic transitions within the pyrene moiety.
The absorption spectrum of pyrene itself in cyclohexane shows a strong absorption band with a molar extinction coefficient of approximately 54,000 M⁻¹cm⁻¹ at 335.2 nm. It is expected that 2-(Pyren-1-yl)ethan-1-amine would exhibit a similar absorption profile, with characteristic peaks around 310-350 nm.
Table 1: Representative Electronic Absorption Data for a Pyrene Derivative
| Wavelength (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |
|---|---|---|
| ~343 | ~35,000 | S₀ → S₂ (0-0) |
| ~326 | - | S₀ → S₂ (0-1) |
| ~275 | - | S₀ → S₃ |
Note: The data in this table is illustrative and based on typical values for pyrene derivatives. The exact values for this compound may vary.
Steady-State Fluorescence Emission Analysis
The fluorescence of this compound, like other pyrene derivatives, is characterized by two main types of emission: monomer emission and excimer emission. The relative intensities of these emissions are highly sensitive to the local environment of the pyrene moiety.
At low concentrations in solution, this compound is expected to exhibit characteristic monomer fluorescence. This emission originates from the decay of an excited singlet state of an isolated pyrene moiety to the ground state. The monomer emission spectrum of pyrene derivatives typically displays a well-resolved vibronic structure, with prominent peaks around 375 nm, 385 nm, and 395 nm.
The fluorescence quantum yield of the monomer is an important parameter that describes the efficiency of the fluorescence process. While the specific quantum yield for this compound has not been reported, pyrene itself has a quantum yield of 0.32 in cyclohexane. The presence of the ethylamine (B1201723) group may influence the quantum yield through quenching or other electronic effects.
An excimer is an excited-state dimer that is formed when an excited pyrene molecule interacts with a ground-state pyrene molecule. This process is diffusion-controlled and requires the two pyrene moieties to be in close proximity (within 3-4 Å). The formation of an excimer leads to a new, broad, and structureless emission band that is red-shifted compared to the monomer emission, typically appearing around 450-500 nm.
The ratio of the excimer emission intensity (Iₑ) to the monomer emission intensity (Iₘ) is a key parameter for studying excimer formation. This ratio (Iₑ/Iₘ) is directly proportional to the concentration of the fluorophore. As the concentration of this compound in a solution increases, the probability of an excited pyrene moiety encountering a ground-state one within its fluorescence lifetime also increases, leading to a higher Iₑ/Iₘ ratio.
A study on a novel pyrene-2-(pyridin-2-ylmethylsulfanyl)ethylamine sensor demonstrated this concentration-dependent behavior, where the emission spectra showed a clear increase in the excimer band with increasing concentration.
Table 2: Illustrative Concentration Dependence of the Excimer-to-Monomer Fluorescence Intensity Ratio (Iₑ/Iₘ) for a Pyrene Derivative in Solution
| Concentration (M) | Iₑ/Iₘ Ratio |
|---|---|
| 1 x 10⁻⁶ | ~0.1 |
| 1 x 10⁻⁵ | ~0.5 |
| 1 x 10⁻⁴ | ~2.5 |
Note: This data is hypothetical and serves to illustrate the expected trend for this compound.
The formation of excimers is a dynamic process that is significantly influenced by the properties of the solvent, such as polarity and viscosity.
Solvent Polarity: The polarity of the solvent can affect the stability of both the monomer and excimer excited states. While the monomer emission of pyrene shows some sensitivity to solvent polarity (the Ham effect), the excimer emission is generally less affected. However, changes in solvent polarity can influence the diffusion of the molecules, thereby affecting the rate of excimer formation.
Solvent Viscosity: Since excimer formation is a diffusion-controlled process, the viscosity of the solvent plays a crucial role. In highly viscous solvents, the diffusion of this compound molecules is hindered, which reduces the rate of excimer formation and consequently lowers the Iₑ/Iₘ ratio. Conversely, in less viscous solvents, molecular diffusion is faster, leading to more efficient excimer formation and a higher Iₑ/Iₘ ratio.
Temperature has a dual effect on excimer formation. On one hand, an increase in temperature increases the rate of diffusion, which can lead to a higher rate of excimer formation. On the other hand, the excimer itself is a bound state with a certain binding energy. Increasing the temperature can provide enough thermal energy to cause the dissociation of the excimer back into an excited monomer and a ground-state monomer.
Therefore, the stability of the excimer decreases with increasing temperature. This is often observed as a decrease in the Iₑ/Iₘ ratio at higher temperatures. Studies on pyrene derivatives have shown that the fluorescence emission spectra are temperature-dependent, with changes in the relative intensities of the monomer and excimer bands.
Excimer Formation Dynamics and Influencing Factors
Linker Flexibility and Conformational Freedom
The ethylamine linker connecting the pyrene fluorophore and the amine quenching group in this compound plays a pivotal role in dictating the molecule's photophysical properties. The flexibility and conformational freedom of this linker directly influence the proximity and relative orientation of the pyrene and amine moieties, which are critical factors in intramolecular quenching processes.
The conformational landscape of the ethylamine linker allows the molecule to adopt various geometries, ranging from extended conformations where the pyrene and amine are well-separated, to folded conformations that bring them into close contact. This dynamic equilibrium is influenced by factors such as solvent polarity and temperature. In non-polar solvents, intramolecular hydrogen bonding between the amine and the pyrene π-system can favor more compact structures, thereby enhancing the likelihood of fluorescence quenching. Conversely, in polar, protic solvents, solvent-amine interactions can disrupt this intramolecular association, leading to more extended conformations and potentially reduced quenching efficiency. The mobility of the fluorophores and their distance of separation are key determinants in the extent of excimer formation, with increased mobility generally increasing the probability of encounter between two pyrene moieties nih.gov.
The conformational dynamics of the linker are not static but occur on a timescale that can be comparable to the fluorescence lifetime of the pyrene monomer. This dynamic interplay means that the observed fluorescence is an ensemble average of the emission from all populated conformations.
Time-Resolved Fluorescence Spectroscopy
Time-resolved fluorescence spectroscopy is an indispensable tool for elucidating the excited-state dynamics of this compound. By measuring the decay of fluorescence intensity over time, one can extract crucial information about the lifetimes of excited species and the kinetics of competing de-excitation pathways.
In dilute solutions, where intermolecular interactions are minimized, the fluorescence of this compound is characterized by the emission from the locally excited pyrene monomer. In the absence of the quenching amine group, pyrene and its derivatives typically exhibit long fluorescence lifetimes, often in the range of hundreds of nanoseconds in deoxygenated solvents colostate.edu. However, the presence of the proximate amine group in this compound leads to a significant reduction in the monomer lifetime due to efficient quenching.
At higher concentrations, intermolecular interactions can lead to the formation of an excited-state dimer, known as an excimer, which is characterized by a broad, structureless, and red-shifted emission band typically centered around 480 nm. The lifetime of the pyrene excimer is generally shorter than that of the monomer, often in the range of tens of nanoseconds nih.gov. The formation of excimers is a dynamic process that depends on the concentration of the fluorophore and the viscosity of the medium.
| Species | Typical Lifetime Range (in deoxygenated solution) |
| Pyrene Monomer (unquenched) | 100 - 400 ns |
| Pyrene Monomer (in this compound) | Significantly shorter than unquenched pyrene |
| Pyrene Excimer | 40 - 70 ns |
Note: Specific lifetime values for this compound are dependent on experimental conditions such as solvent and temperature. The values presented are typical for pyrene and its derivatives.
k_obs = k_r + k_nr + k_q
where k_r is the radiative rate constant, k_nr is the non-radiative rate constant, and k_q is the quenching rate constant. The fluorescence lifetime (τ) is the reciprocal of the observed decay rate constant (τ = 1/k_obs).
The quenching rate constant (k_q) is of particular interest as it quantifies the efficiency of the quenching process. This rate is highly dependent on the conformation of the molecule, with folded conformations that allow for close pyrene-amine contact exhibiting a much larger k_q than extended conformations.
Fluorescence Quenching Mechanisms by Amine Moiety
The primary mechanism responsible for the fluorescence quenching of the pyrene moiety by the attached amine group in this compound is Photoinduced Electron Transfer (PET). However, other potential mechanisms, such as Hydrogen Atom Transfer (HAT), may also be considered.
Photoinduced electron transfer is a well-established mechanism for the quenching of aromatic fluorophores by amines. Upon photoexcitation of the pyrene moiety, an electron is transferred from the lone pair of the nitrogen atom of the amine group to the excited-state pyrene. This process can be represented as:
Py*–(CH₂)₂–NH₂ → [Py•⁻]–(CH₂)₂–[NH₂•⁺]
This charge-separated state is non-emissive and rapidly decays back to the ground state through non-radiative pathways, thus effectively quenching the pyrene fluorescence. The efficiency of PET is governed by the thermodynamics of the electron transfer process, which can be estimated using the Rehm-Weller equation, and by the electronic coupling between the donor (amine) and the acceptor (excited pyrene).
The quenching power of amines generally increases from primary to tertiary amines. The quenching process involving the free electron pair of the nitrogen is often reversible by protonation of the nitrogen atom in an acidic medium, which makes the lone pair unavailable for electron transfer Current time information in Kansas City, MO, US..
While PET is the dominant quenching mechanism, the possibility of Hydrogen Atom Transfer (HAT) should also be considered, particularly in certain solvent environments. In a HAT process, a hydrogen atom is transferred from the amine to the excited pyrene.
Py*–(CH₂)₂–NH₂ → [PyH•]–(CH₂)₂–[NH•]
For HAT to be a significant quenching pathway, the N-H bond dissociation energy and the energetics of the resulting radical pair must be favorable. In the context of this compound, PET is generally considered to be a much more facile and dominant process. However, in specific circumstances, such as in solvents that can mediate proton-coupled electron transfer, HAT might play a minor role.
Influence of Amine Protonation on Quenching Efficiency
The fluorescence of pyrene derivatives is notably sensitive to the presence of proximate amine groups, which typically act as efficient quenchers through a process of photoinduced electron transfer (PET). A key factor modulating this quenching efficiency is the protonation state of the amine nitrogen. The quenching mechanism fundamentally relies on the availability of the nitrogen's lone pair of electrons. nih.gov
In a neutral or basic medium, the amine's lone pair is available to donate to the photoexcited pyrene fluorophore, leading to the formation of a non-radiative charge-transfer state and subsequent quenching of fluorescence. This phenomenon is well-documented for pyrene-amine systems. researchgate.net However, upon acidification of the medium, the amine group becomes protonated. This protonation renders the lone pair of electrons unavailable for the PET process, as they are engaged in a bond with a proton. nih.gov
Consequently, the quenching pathway is inhibited, and a significant recovery or enhancement of the pyrene fluorescence intensity is observed. nih.govresearchgate.net This reversible, pH-dependent quenching and recovery makes pyrene-amine conjugates effective as fluorescent sensors for pH. nih.gov The quenching power of the amino group is also correlated with its basicity and substitution, generally increasing in the order from primary to tertiary amines. nih.govresearchgate.net
Studies on various fluorophores containing amino groups have demonstrated this principle. For instance, the fluorescence of certain probes shows a marked decrease in quenching efficiency by picric acid as the pH is lowered, due to the protonation of the amine making the interaction and subsequent electron transfer less favorable. rsc.org Similarly, adding trifluoroacetic acid to a solution of a pyrene-dimethylamine compound leads to the protonation of the nitrogen, which blocks the PET mechanism and causes a substantial increase in fluorescence emission and a longer fluorescence lifetime. nih.gov
The table below illustrates the general principle of how amine protonation affects the fluorescence properties of a pyrene-amine conjugate.
| Condition | Amine State | Lone Pair Availability | PET Quenching | Fluorescence Intensity |
| Neutral/Basic pH | Unprotonated (-NH₂) | Available | Efficient | Low |
| Acidic pH | Protonated (-NH₃⁺) | Unavailable | Inhibited | High |
Steric and Electronic Factors Governing Quenching
The efficiency of fluorescence quenching in pyrene-amine systems is governed by a complex interplay of both steric and electronic factors associated with the pyrene fluorophore and the amine quencher. nih.gov
Electronic Factors: The primary electronic requirement for quenching is a favorable driving force for photoinduced electron transfer from the amine (donor) to the excited-state pyrene (acceptor). This is influenced by the oxidation potential of the amine and the reduction potential of the excited pyrene. Amines with lower oxidation potentials are generally more effective quenchers. The quenching power of amines typically increases from primary to tertiary, which is consistent with the greater electron-donating ability of tertiary amines. nih.gov
Steric Factors and Geometry: For effective quenching to occur, a specific geometric arrangement between the amine's nitrogen lone pair and the pyrene's π-system is necessary. nih.gov The quenching interaction requires the lone-pair orbital of the amine to overlap with the π-orbitals of the photoexcited pyrene. nih.gov Consequently, steric hindrance that prevents this optimal orientation can significantly reduce or even inhibit quenching.
Research on sterically-graded pyrenes has shown that the size, shape, and conformational flexibility of both the pyrene derivative and the amine quencher are critical. nih.gov For conformationally rigid, bowl-shaped pyrene systems, the ability of an amine to quench fluorescence is highly dependent on its shape and size, as it must fit appropriately to allow for the necessary orbital overlap. nih.gov In contrast, for more flexible pyrene systems, this steric dependence is less pronounced. nih.gov
Another critical factor is the potential for the amine group to undergo structural changes upon excitation, as described by the Twisted Intramolecular Charge Transfer (TICT) model. mdpi.com In many donor-acceptor molecules, fluorescence quenching occurs via the formation of a non-emissive TICT state, where the amine group twists to a conformation (typically 90 degrees) perpendicular to the aromatic ring. This twisting decouples the donor and acceptor orbitals, facilitating full charge separation and promoting non-radiative decay. mdpi.com Inhibiting this twisting motion, for example by incorporating the amine into a rigid cyclic structure, can block the formation of the TICT state and lead to enhanced fluorescence. mdpi.com
The table below summarizes the key factors influencing quenching efficiency.
| Factor | Influence on Quenching Efficiency | Mechanism |
| Electronic | Lower amine oxidation potential increases efficiency. | Facilitates photoinduced electron transfer (PET). |
| Steric (Geometry) | Optimal orbital overlap (N lone pair with pyrene π-system) is required. | Steric hindrance can prevent the close approach needed for PET. nih.gov |
| Steric (Flexibility) | Conformational freedom allowing for twisting of the amine group can increase quenching. | Promotes formation of a non-radiative Twisted Intramolecular Charge Transfer (TICT) state. mdpi.com |
Solvatochromic Behavior and Environmental Sensitivity
Pyrene and its derivatives, including this compound, are well-known for their pronounced sensitivity to the local environment, a property known as solvatochromism. The fluorescence emission spectrum of the pyrene monomer exhibits a distinct vibronic (vibrational) fine structure. researchgate.netyoutube.com The relative intensities of these vibronic bands are highly dependent on the polarity of the surrounding solvent or microenvironment. researchgate.netcore.ac.uk
This phenomenon, often called the "Ham effect," is most famously characterized by the ratio of the intensity of the first vibronic peak (I₁, around 372 nm) to the third vibronic peak (I₃, around 384 nm). The I₁ band is significantly enhanced in polar solvents due to symmetry-breaking interactions, while the intensity of the I₃ band remains relatively insensitive to solvent polarity. youtube.com Therefore, the I₁/I₃ ratio serves as a reliable empirical scale for the polarity of the medium surrounding the pyrene probe. rsc.org
In non-polar solvents like hexane (B92381), the I₁/I₃ ratio is low (typically ~0.6), indicating a highly resolved vibronic structure characteristic of a non-polar environment. As the solvent polarity increases, the I₁/I₃ ratio also increases, reaching values of up to ~1.8 or higher in highly polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile. youtube.comrsc.org This sensitivity makes pyrene a powerful fluorescent probe for characterizing the polarity of diverse systems, such as micelles, polymer domains, and biological membranes. researchgate.netacs.org
The solvatochromic properties of pyrene analogues can be further tuned by chemical modification. While the core pyrene structure is responsible for the fundamental environmental sensitivity, the addition of functional groups like the ethanamine side chain can influence its partitioning and localization within heterogeneous systems, though the fundamental photophysical response to polarity remains. Novel pyrene derivatives have been developed that show strong solvatochromism accompanied by large Stokes shifts and high fluorescence quantum yields across a wide range of solvent polarities. nih.gov
The following table provides typical I₁/I₃ values for pyrene in various solvents, demonstrating its sensitivity to environmental polarity.
| Solvent | Dielectric Constant (ε) | I₁/I₃ Ratio (Approx.) |
| Hexane | 1.88 | 0.62 |
| Cyclohexane | 2.02 | 0.58 |
| Toluene | 2.38 | 0.87 |
| Dichloromethane (B109758) | 8.93 | 1.23 |
| Acetone | 20.7 | 1.45 |
| Ethanol | 24.6 | 1.35 |
| Acetonitrile | 37.5 | 1.60 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 1.85 |
Supramolecular Chemistry and Self Assembly of Pyrene Amine Systems
Non-Covalent Interactions Driving Assembly
The spontaneous organization of pyrene-amine molecules into supramolecular structures is orchestrated by a symphony of non-covalent interactions. These weak, reversible forces, acting in concert, dictate the final architecture and properties of the assembled material.
π-π Stacking Interactions of Pyrene (B120774) Moieties
The large, planar, and electron-rich nature of the pyrene core is the primary driver for strong π-π stacking interactions. nih.gov These interactions cause pyrene units to stack on top of each other, much like a pile of coins, minimizing unfavorable contact with the surrounding solvent. This stacking is a crucial factor in the self-assembly of pyrene-based materials. acs.orgrsc.org
A hallmark of pyrene's π-π stacking is the formation of "excimers" (excited-state dimers). When two pyrene molecules are in close proximity (typically around 3.5 Å), the excitation of one molecule by light can lead to the formation of a transient dimeric species that emits light at a longer wavelength (a broad, structureless band around 470 nm) compared to the structured emission of the pyrene monomer (below 400 nm). acs.orgnih.gov The ratio of excimer to monomer fluorescence intensity is a sensitive indicator of the proximity and arrangement of pyrene moieties within an assembly. nih.gov The efficiency of excimer formation is critically dependent not just on the distance between the pyrene units but also on the degree of their π-orbital overlap. rsc.org Studies on pyrene-based architectures have identified π-π stacking distances of approximately 3.5 to 4.4 Å. nih.govacs.org
| Interaction Type | Typical Distance (Å) | Spectroscopic Signature | Reference |
| π-π Stacking | 3.5 - 4.4 | Excimer fluorescence (~470 nm) | nih.govacs.org |
Hydrogen Bonding Networks Involving Amine Functionality
The amine group (-NH2) in compounds like 2-(Pyren-1-yl)ethan-1-amine introduces the capability for hydrogen bonding. masterorganicchemistry.com As a hydrogen bond donor, the N-H group can interact with suitable acceptor atoms (like oxygen or nitrogen) on neighboring molecules. libretexts.orgyoutube.com These directional and specific interactions provide a guiding force, complementing the less directional π-π stacking to create well-defined, ordered supramolecular architectures. rsc.orgacs.org
In primary amines, the two hydrogen atoms on the nitrogen can participate in hydrogen bonding, leading to the formation of extensive networks. youtube.com The interplay between hydrogen bonding and π-π stacking is crucial; hydrogen bonding can position the pyrene moieties in an orientation that either enhances or suppresses excimer formation. For instance, in some systems, strong intermolecular hydrogen bonds lead to the formation of self-assembled fibers where the pyrene units are held in a way that favors monomer emission. acs.org
Electrostatic Interactions in Ionized Forms
The basic nature of the amine group allows it to be protonated in acidic conditions, acquiring a positive charge (-NH3+). This ionization introduces powerful electrostatic interactions into the self-assembly process. rsc.org These forces can be both attractive and repulsive. Repulsion between positively charged pyrene-ammonium ions can influence the packing arrangement and spacing within an assembly.
Formation of Ordered Nanostructures
The synergistic effect of π-π stacking, hydrogen bonding, and electrostatic forces drives the organization of individual pyrene-amine molecules into larger, functional nanostructures. The specific balance of these interactions, along with external conditions like solvent and concentration, determines the resulting morphology.
Micellar Systems and Aggregation Behavior
The amphiphilic character of this compound, with its large hydrophobic pyrene head and a more hydrophilic amine tail, predisposes it to form micellar aggregates in aqueous solutions. Above a certain concentration, known as the critical micelle concentration (CMC), these molecules spontaneously assemble to sequester the hydrophobic pyrene cores from the water, while the hydrophilic amine groups face the aqueous environment.
Pyrene itself is a widely used fluorescent probe for determining the CMC of surfactants. avantiresearch.comresearchgate.net The ratio of the intensities of the first and third vibronic peaks in the pyrene monomer fluorescence spectrum (I1/I3) is sensitive to the polarity of the microenvironment. nih.gov In water, this ratio is high, but upon incorporation into the hydrophobic interior of a micelle, the ratio decreases significantly. This sharp change is used to pinpoint the CMC. researchgate.netnih.gov For pyrene-functionalized molecules, the aggregation behavior can be monitored by observing the onset of excimer formation, which indicates that the pyrene units are being brought into close proximity within the aggregates. researchgate.netnih.gov
| Surfactant Type | Probe | CMC Determination Method | Key Observation | Reference |
| Anionic (SDeS) | Pyrene | I1/I3 Ratio Change | Sharp decrease in I1/I3 at CMC | avantiresearch.com |
| Cationic (CTAB) | Pyrene-3-carboxaldehyde | Change in APL parameter | Marked decrease in APL at CMC | avantiresearch.com |
| Nonionic (Tergitol) | Pyrene | I1/I3 Ratio Change | Reduction in I1/I3 at concentrations near CMC | avantiresearch.com |
Hydrogel Formation and Morphology
Under appropriate conditions, the self-assembly of pyrene-amine derivatives can lead to the formation of hydrogels. These are three-dimensional networks of self-assembled fibers that entrap a large amount of water, resulting in a soft, jelly-like material. researchgate.net The formation of the fibrous network is driven by the directional non-covalent interactions, primarily hydrogen bonding and π-π stacking. mdpi.com
The morphology of these hydrogels can be highly dependent on the assembly conditions, particularly pH. For pyrene-amino acid conjugates, scanning electron microscopy (SEM) has revealed that changes in pH can alter the fiber morphology from helical nanofibers to straight, tape-like structures. researchgate.net Similarly, co-assembly of different pyrene derivatives can be used to tune the morphology and mechanical properties of the resulting gel. mdpi.com For instance, co-assembly of a rigid pyrene derivative with a more flexible one has been shown to transition the morphology from spherical nanoparticles to a three-dimensional network of nanofibers as the proportion of the flexible component increases. mdpi.comresearchgate.netnih.gov The structure of these networks can be characterized using techniques like SEM, Transmission Electron Microscopy (TEM), and Small-Angle X-ray Scattering (SAXS). mdpi.comrsc.orgnih.gov
| System | Stimulus/Condition | Resulting Morphology | Characterization Technique | Reference |
| Phenylalanine-pyrene conjugate | pH change (7.46 to >12) | Helical nanofibers to straight tapes | SEM | researchgate.net |
| Co-assembly of two pyrene derivatives | Increasing molar ratio of flexible component | Spherical nanoparticles to 3D nanofibers | SEM, TEM | mdpi.com |
| Pyrene-substituted macro-cross-linkers | Degree of swelling | Controlled excimer emission | Fluorescence Spectroscopy | nih.gov |
Helical Structures and Chiroptical Properties
The self-assembly of pyrene-amine systems and their derivatives often leads to the formation of chiral, helical superstructures. This chirality can emerge spontaneously or be directed by the incorporation of a chiral component, such as an amino acid. These helical assemblies exhibit unique chiroptical properties, including Circular Dichroism (CD) and Circularly Polarized Luminescence (CPL), which are critical for applications in chiroptical materials and chiral sensing. acs.org
The formation of these ordered structures is driven by a combination of intermolecular hydrogen bonds and π-π stacking interactions. For instance, pyrene-containing oligo(glutamic acid)s have been shown to self-assemble into fibers composed of helical columnar assemblies. acs.org In these structures, the hydrogen-bonding network of the peptide residues dictates the helical stacking of the pyrene moieties. acs.org The chirality of the amino acid component can be effectively transferred to the supramolecular assembly, resulting in induced CD signals. acs.org
The chiroptical activity of these systems can be significant. Pyrene di-substituted γ-cyclodextrin derivatives have been reported to self-assemble into supramolecular polymers that exhibit exceptionally high dissymmetry factors (g-values) for both absorbance (g_abs) and luminescence (g_lum), reaching up to 4.3 × 10⁻² and 5.3 × 10⁻², respectively. rhhz.net These high values are attributed to the rigid and chiral environment created by the host-guest complexation and subsequent aggregation, which restricts the movement of the pyrene chromophores. rhhz.net Furthermore, the dissymmetry factor of pyrene-based assemblies can be switched. Pyrene-bridged helicates have been developed that show an "off-off-on" chiroptical switching process controlled by the concentration of zinc ions, achieving a |g_CPL| value of 0.01. rsc.org
Co-assembly strategies using chiral amines can also induce and regulate strong chiroptical properties in achiral pyrene-based emitters. acs.org A co-assembly with a helical nanofiber structure was shown to emit a strong deep blue CPL signal from an achiral pyrene emitter, with a dissymmetry factor (g_em) reaching 0.027. acs.org
| Pyrene System | Assembly Type | Chiroptical Property | Dissymmetry Factor (g-value) | Reference |
|---|---|---|---|---|
| Pyrene di-substituted γ-cyclodextrin | Supramolecular Polymer | Absorbance (g_abs) | 4.3 × 10⁻² | rhhz.net |
| Pyrene di-substituted γ-cyclodextrin | Supramolecular Polymer | Luminescence (g_lum) | 5.3 × 10⁻² | rhhz.net |
| Pyrene-bridged helicate with Zn²⁺ | Coordination Helicate | Circularly Polarized Luminescence (|g_CPL|) | 0.01 | rsc.org |
| Achiral Pyrene Emitter + Chiral Amine | Co-assembled Helical Nanofiber | Luminescence (g_em) | 0.027 | acs.org |
Host-Guest Chemistry with Macrocyclic Receptors
The amine and pyrene moieties of this compound and related derivatives make them excellent guests for various macrocyclic hosts, such as cyclodextrins, calixarenes, cucurbiturils, and pillararenes. unipr.itnih.govfrontiersin.org These host-guest interactions provide a powerful tool for controlling the self-assembly, solubility, and photophysical properties of pyrene-amine systems. nih.gov The encapsulation of the pyrene unit within the hydrophobic cavity of a macrocycle can prevent aggregation-caused quenching and enhance monomer emission. Conversely, specific host-guest arrangements can pre-organize pyrene units to facilitate excimer formation. rhhz.net
For example, pyrene di-substituted γ-cyclodextrin derivatives self-assemble with the pyrene moieties interpenetrating into the γ-CD cavities, leading to a J-type stacking of the pyrenes and strong excimer fluorescence. rhhz.net Similarly, cucurbit researchgate.neturil (CB researchgate.net) has been used to construct a novel two-dimensional supramolecular organic framework (SOF) with a pyrene derivative. rsc.org The strong host-guest interaction between the methylated vinylpyridine arms of the pyrene guest and the cavity of CB researchgate.net drives the formation of a stable, periodic framework structure in water. rsc.org
Pillararenes, another class of macrocyclic hosts, have also been employed to create stimuli-responsive systems with pyrene-containing guests. nih.gov The host-guest complexation is often reversible and can be controlled by external triggers like pH, allowing for the dynamic assembly and disassembly of the supramolecular structures. nih.gov Calixarenes have been utilized in sensor arrays where a pyrene-based dye acts as a fluorescent reporter, and its interaction with the calixarene host is modulated by the presence of analytes. unipr.it
| Macrocyclic Host | Pyrene-based Guest | Interaction/Application | Reference |
|---|---|---|---|
| γ-Cyclodextrin (γ-CD) | Pyrene di-substituted γ-CD | Intramolecular complexation driving supramolecular polymerization and enhancing chiroptical properties. | rhhz.net |
| Cucurbit researchgate.neturil (CB researchgate.net) | Pyrene with methylated vinylpyridine arms | Formation of a 2D supramolecular organic framework (SOF) for photocatalysis. | rsc.org |
| Pillar acs.orgarene | Dodecyl-ammonium chloride with aromatic sulfonic acids | pH-tunable host-guest complexation. | nih.gov |
| p-Sulfonatocalix acs.orgarene | 1-Methyl-4-(2-pyren-1-yl-vinyl)-pyridinium chloride | Fluorescent sensor array for analyte detection. | unipr.it |
Tunable Assembly through External Stimuli (e.g., pH, Temperature, Ionic Strength)
A key feature of supramolecular systems built from pyrene-amines is their responsiveness to external stimuli. acs.org The non-covalent interactions governing their self-assembly—π-π stacking, hydrogen bonding, and electrostatic forces—can be readily modulated by changes in the environment, such as pH, temperature, and ionic strength. acs.orgmdpi.com This allows for dynamic control over the assembly and disassembly of the supramolecular structures and their corresponding functions. mdpi.com
pH-Responsiveness: The amine group in pyrene-amine compounds is a pH-sensitive handle. At low pH, the amine is protonated, introducing positive charges and electrostatic repulsion that can disrupt assemblies held together by hydrogen bonding or π-π stacking. mdpi.com This principle is widely used to control the aggregation of pyrene-based systems. nih.gov For instance, pillararene-based macrocyclic amphiphiles have been designed to undergo a transition in their self-assembly behavior in response to pH changes. nih.gov Similarly, the host-guest interactions between certain pillararenes and guests can be reversibly tuned by the sequential addition of acid and base. nih.govnih.gov
Temperature-Responsiveness: Temperature is another effective stimulus for controlling the assembly of pyrene-amine systems. Many polymers incorporating pyrene moieties exhibit a lower critical solution temperature (LCST), above which they undergo a phase transition and aggregate. nih.govacs.org This thermoresponsive behavior can be harnessed for various applications. For example, self-assembled micelles formed from a cholic acid-poly(N-isopropylacrylamide) conjugate showed reversible size changes with temperature. nih.gov The complexation between pyrenyl-functionalized gold nanoparticles and a polydiimide was also found to be thermally reversible, allowing the supramolecular network to be dissolved at temperatures above 60 °C. acs.org
Ionic Strength: The ionic strength of the medium can influence the aggregation behavior of pyrene derivatives, particularly in aqueous solutions. nih.gov Electrolytes can screen electrostatic repulsions, promoting aggregation. However, the effect can be complex, with studies on pyrene binding to humic substances showing a three-stage variation model where the binding constant can increase, decrease, or plateau depending on the ionic strength range. nih.gov The type of ions present also plays a role, with cations often having a more significant effect than anions on the interactions. nih.gov
| Stimulus | System | Observed Effect | Reference |
|---|---|---|---|
| pH | Pillararene-based host-guest complexes | Reversible complexation and decomplexation by adding acid/base. | nih.govnih.gov |
| pH, Temperature, Competitive Guest | Pyrene di-substituted γ-cyclodextrin aggregates | Manipulation of aggregation and chiroptical properties. | rhhz.net |
| Temperature | Pyrenyl-functionalized AuNPs + Polydiimide | Reversible dissolution of the supramolecular polymer network above 60 °C. | acs.org |
| Temperature | Cholic acid-poly(N-isopropylacrylamide) micelles | Reversible changes in micelle size around the LCST (31.5 °C). | nih.gov |
| Ionic Strength | Pyrene binding to humic acid | Complex three-stage variation in binding constants depending on electrolyte concentration. | nih.gov |
Theoretical and Computational Studies of 2 Pyren 1 Yl Ethan 1 Amine and Its Derivatives
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of 2-(Pyren-1-yl)ethan-1-amine. These studies typically begin with geometry optimization of the molecule's ground state, followed by an analysis of its molecular orbitals.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter that influences the chemical reactivity, kinetic stability, and optoelectronic properties of a molecule. libretexts.org A smaller gap generally corresponds to a molecule that is more easily excitable and potentially more reactive.
For the parent pyrene (B120774) molecule, the HOMO-LUMO gap has been calculated using DFT (B3LYP method) to be approximately 3.78 to 3.84 eV. libretexts.org The introduction of an ethanamine substituent at the 1-position is expected to influence this gap. The amino group (-NH2) is an electron-donating group, which typically raises the energy of the HOMO more significantly than the LUMO. This effect leads to a reduction in the HOMO-LUMO energy gap compared to the unsubstituted pyrene core, enhancing the molecule's potential for electronic transitions at lower energies.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Pyrene | -5.75 | -1.97 | 3.78 |
| 1-Aminopyrene (Model for this compound) | -5.21 | -1.85 | 3.36 |
Note: Data for 1-Aminopyrene is used as a model to illustrate the expected electronic effect of the amino group on the pyrene core. Actual values for this compound would vary.
The spatial distribution of the frontier molecular orbitals is crucial for understanding the nature of electronic transitions. In unsubstituted pyrene, both the HOMO and LUMO are π-orbitals delocalized across the aromatic core. rsc.org The HOMO is characterized by a nodal plane passing through the 2- and 7-positions, which explains why substituents at the 1-position strongly influence the electronic properties. rsc.orgresearchgate.net
For this compound, the HOMO is expected to have significant electron density localized on both the pyrene ring and the nitrogen atom of the amino group, reflecting the electron-donating character of the substituent. The LUMO, however, is likely to remain largely localized on the pyrene moiety, similar to the parent molecule. This separation of charge distribution implies that the HOMO→LUMO transition will have a significant intramolecular charge transfer (ICT) character, where electron density moves from the aminoethyl substituent towards the pyrene core upon excitation.
Excited State Calculations (e.g., TDDFT, MRPT)
To understand the photophysical properties, such as absorption and emission of light, excited state calculations are necessary. TD-DFT is a widely used method for calculating vertical excitation energies and oscillator strengths, which correspond to the position and intensity of absorption bands in a UV-Vis spectrum. nih.govyoutube.com For complex systems like pyrene, which have closely spaced excited states, more advanced methods like Multireference Perturbation Theory (MRPT) may be required for higher accuracy. researchgate.netnih.gov
Upon absorption of a photon, a molecule is promoted from its ground state (S₀) to an excited singlet state (S₁, S₂, etc.). Pyrene is known for its two important low-lying singlet excited states, denoted ¹Lₐ and ¹Lₑ in Platt's notation. nih.gov The ¹Lₐ state is associated with a strong absorption band, while the ¹Lₑ state transition is weaker. nih.gov The relative ordering and energy of these states are highly sensitive to substitution on the pyrene core and determine the molecule's absorption and fluorescence behavior. researchgate.netnih.gov
In addition to singlet states, excited triplet states (T₁, T₂, etc.) are also important. These states are typically lower in energy than their corresponding singlet states and are long-lived. rsc.org The energy gap between the lowest singlet (S₁) and triplet (T₁) states is a key factor in processes like intersystem crossing (ISC), which populates the triplet state, and phosphorescence. Computational methods can predict the energies of these triplet states and the probability of ISC.
TD-DFT calculations can provide detailed information about the electronic transitions of this compound. The results typically include the transition energy (in eV or nm), the oscillator strength (a dimensionless quantity indicating the intensity of the transition), and the major orbital contributions to that transition.
| Excited State | Transition Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Character |
|---|---|---|---|---|---|
| S₁ | 3.31 | 374 | 0.08 | HOMO → LUMO | π-π* / ICT |
| S₂ | 3.54 | 350 | 0.45 | HOMO-1 → LUMO | π-π |
| S₃ | 3.97 | 312 | 0.21 | HOMO → LUMO+1 | π-π |
| S₄ | 4.25 | 292 | 1.15 | HOMO-1 → LUMO+1 | π-π* |
Note: This data is representative and illustrates the typical output of a TD-DFT calculation for a pyrene derivative. The S₁ transition, corresponding to the HOMO-LUMO excitation, often has significant charge-transfer character.
Simulation of Photophysical Processes
Computational chemistry can also simulate the dynamic processes that occur after a molecule absorbs light. This includes modeling the pathways for energy dissipation from higher excited states to the lowest excited singlet state (S₁), a process known as internal conversion.
Furthermore, simulations can explore the potential for fluorescence (emission from S₁) and phosphorescence (emission from T₁). By calculating the potential energy surfaces of the ground and excited states, it is possible to predict the geometries of the excited states and estimate emission wavelengths. For pyrene derivatives, another important photophysical process is the formation of excimers—excited-state dimers that form at high concentrations and emit light at a longer wavelength than the monomer fluorescence. While complex, computational models can also provide insight into the intermolecular interactions that lead to excimer formation.
Modeling Photoinduced Electron Transfer (PET) Pathways
Photoinduced electron transfer (PET) is a critical process in many pyrene-based sensor systems, where the fluorescence of the pyrene fluorophore is quenched or enhanced by an electron transfer event. In molecules like this compound, the pyrene unit can act as a photoexcited electron donor or acceptor, while the amine group can serve as an electron donor.
Computational modeling is essential for elucidating the mechanisms and rates of these PET processes. A common approach involves combining molecular dynamics (MD) simulations with quantum mechanical calculations. MD simulations are used to determine the conformational landscape and the distribution of distances between the donor (D) and acceptor (A) moieties over time. researchgate.net This is particularly important for flexible molecules where the D-A distance is not fixed.
The rate of electron transfer (k_ET) can then be evaluated using theories such as the Kakitani, Yoshimori, and Mataga (KYM) theory, which considers the distance-dependent nature of the transfer. researchgate.net This theory allows for the calculation of PET rates based on the geometries sampled during MD simulations. Studies on linked pyrene-N,N-dimethylaniline systems have successfully used this approach to correlate simulated PET rates with observed fluorescence lifetimes. researchgate.net The calculated rates were found to be in good agreement with experimental data obtained from transient absorbance measurements. researchgate.net
Key parameters in these models, such as the frequency factor, reorganization energy, and free energy change (ΔG), are often determined using Density Functional Theory (DFT) and its time-dependent extension (TD-DFT). rsc.orgresearchgate.net These calculations help to establish the energy levels of the ground and excited states, as well as the charge-separated state, providing a comprehensive energetic picture of the PET process. rsc.org For instance, in complex systems involving pyrene derivatives, DFT has been used to calculate the energy of the charge-separated state, which is crucial for determining the feasibility and direction of electron transfer. rsc.org
| System | Observed Lifetime (ps) | Optimal ET Distance (nm) | Calculated Max ET Rate (ps⁻¹) | Free Energy (ΔG⁰) (eV) |
|---|---|---|---|---|
| P1D (n=1) | 1.7 | 0.548 | 93.19 | -2.08 |
| P2D (n=2) | 6.1 | 0.549 | 82.05 | -2.12 |
| P3D (n=3) | 11.0 | 0.549 | 82.04 | -2.12 |
Computational Analysis of Excimer Formation Geometries
A hallmark of pyrene and its derivatives is the formation of an excimer (excited-state dimer), which results in a characteristic broad, red-shifted emission band in the fluorescence spectrum. nih.govresearchgate.net This phenomenon occurs when an excited pyrene molecule comes into close proximity (~10 Å) with a ground-state pyrene molecule. nih.govsemanticscholar.orgsemanticscholar.orgresearchgate.net Computational analysis is instrumental in determining the stable geometries of these excimers and understanding the factors that govern their formation.
Time-dependent density functional theory (TD-DFT) is a widely used method for optimizing the geometry of excited states, including excimers. nih.gov These calculations have identified several possible excimer conformations, such as eclipsed and twisted structures. nih.gov The relative stability of these conformers is influenced by a combination of factors, including π-π stacking interactions and electrostatic forces. nih.gov
A critical factor for efficient excimer formation is the degree of π-π overlap between the pyrene rings. rsc.org Theoretical investigations have shown that a larger overlap area is more crucial than the interplanar distance in promoting excimer formation. rsc.org In a study comparing two crystalline polymorphs of an imidazole-containing pyrene derivative, both experimental and theoretical results indicated that the crystal with a greater π-π overlap area exhibited strong green excimer emission, while the other, with a smaller overlap, showed only blue monomer emission despite having similar π-π stacking distances. rsc.org
Computational studies on derivatives like 2-azapyrene have further elucidated the role of electrostatic interactions. The introduction of a nitrogen atom creates a dipole moment that can preferentially stabilize certain excimer geometries, such as the eclipsed structure, over others. nih.gov
| Property | Pyrene Excimer | 2-Azapyrene Excimer |
|---|---|---|
| Interplanar Distance (Twisted) | 3.3 Å | 3.3 Å |
| Interplanar Distance (Eclipsed) | 3.5 Å | 3.5 Å |
| Relative Stability | Twisted is more stable | Eclipsed is more stable |
| Barrier to Interconversion (kcal/mol) | 0.6 | 2.0 |
Conformation Analysis and Molecular Dynamics Simulations
The conformational flexibility of the linker connecting the pyrene moiety to other functional groups, such as the ethanamine side chain in this compound, significantly influences its photophysical properties. Conformation analysis and molecular dynamics (MD) simulations are powerful computational techniques used to explore the accessible shapes and dynamic behavior of such molecules. mdpi.commdpi.com
MD simulations track the atomic motions of a molecule over time, providing a dynamic picture of its conformational landscape. researchgate.netmdpi.com These simulations can reveal the preferred orientations and distances between different parts of the molecule, which is crucial for understanding processes like intramolecular excimer formation and PET. researchgate.netnih.gov For example, MD trajectories have been used to calculate the probability distributions of pyrene-pyrene dimer formation in dual-probe systems designed to target RNA, showing good agreement with experimental fluorescence data. nih.gov
These simulations can also shed light on the pre-organization of chromophores. In some fluorescent probes, intramolecular stacking in the ground state is a prerequisite for a specific emission response upon binding to a target. mdpi.com MD simulations can help identify these ground-state conformational preferences and how they might change in different environments or upon interaction with other molecules. By providing insight into the structural dynamics, these computational methods aid in the rational design of pyrene-based probes with optimized performance for sensing and imaging applications. nih.gov
Prediction of Spectroscopic Properties and Experimental Correlation
A key application of theoretical chemistry is the prediction of spectroscopic properties, which can then be correlated with experimental measurements to validate computational models and interpret complex spectra. Quantum chemical methods, particularly DFT and TD-DFT, are routinely used to calculate the electronic transitions that give rise to UV-visible absorption and fluorescence emission spectra. rsc.orgresearchgate.net
These calculations can predict the energies of the lowest excited singlet states, which correspond to the main absorption bands. By optimizing the geometry of the first excited state, it is also possible to calculate the emission energy, thus predicting the fluorescence spectrum. nih.gov This allows for a direct comparison between theoretical and experimental absorption and emission maxima.
Furthermore, computational models can account for the influence of the solvent on spectroscopic properties, often by using a polarizable continuum model (PCM). researchgate.net This is important as the polarity of the environment can significantly affect the energy levels of the molecule and thus its spectral characteristics. The vibronic fine structure of pyrene's monomer fluorescence is known to be highly sensitive to the polarity of its microenvironment, a feature that can be explored computationally. nih.gov
Systematic studies comparing theoretical predictions with experimental data are crucial. For instance, in the study of amine-CO₂ interactions, high-level quantum chemical calculations were used to predict vibrational spectral shifts, which were then confirmed by infrared spectroscopy, providing unambiguous evidence for specific molecular interactions. dtu.dkmdpi.com Similarly, for pyrene derivatives, correlating calculated absorption and emission energies with experimentally measured spectra helps to confirm the nature of the observed electronic transitions and to understand how structural modifications tune the optical properties. rsc.org
| Property | Calculated (TD-DFT) | Experimental |
|---|---|---|
| Absorption λmax (nm) | ~340 | 345 rsc.org |
| Emission λmax (nm) | ~375 (Monomer) | ~379 (Monomer) nih.gov |
| Emission λmax (nm) | ~470 (Excimer) | ~480 (Excimer) researchgate.net |
Applications in Advanced Materials and Chemical Sensing
Fluorescent Probes for Environmental and Industrial Analytes
The exceptional photophysical properties of the pyrene (B120774) unit, such as its high fluorescence quantum yield and propensity for excimer formation, make it an ideal fluorophore for sensing applications. rsc.orgnih.gov Derivatives of 2-(Pyren-1-yl)ethan-1-amine are designed to translate a specific chemical recognition event into a measurable optical signal, such as a change in fluorescence intensity ("turn-on" or "turn-off"), a shift in emission wavelength, or a change in the ratio of monomer to excimer emission. rsc.org
The primary amine of this compound is a key functional group for creating sensors for metal cations. Through straightforward chemical reactions, such as condensation with aldehydes or acylation, the amine can be converted into a multidentate ligand capable of selectively binding metal ions. This binding event, or chelation, alters the electronic properties of the system, directly impacting the pyrene fluorophore and leading to a change in its emission.
The detection of cations like iron(III) (Fe³⁺) and copper(II) (Cu²⁺) is of significant environmental and biological importance. Derivatives of pyrene-amines have been successfully developed as chemosensors for these ions, operating through mechanisms like Chelation-Enhanced Fluorescence Quenching (CHEQ) or Chelation-Enhanced Fluorescence (CHEF).
Chelation-Enhanced Fluorescence Quenching (CHEQ) : This "turn-off" response is common for paramagnetic metal ions like Cu²⁺ and Fe³⁺. Upon chelation, the proximity of the metal ion to the pyrene fluorophore facilitates efficient energy or electron transfer from the excited pyrene to the metal center, quenching the fluorescence. For instance, a novel dual-function fluorescent probe, PPH, was synthesized by linking a pyrazinehydrazide unit to a pyrenyl fluorophore, which demonstrated a "turn-on" response for Cu²⁺ with a detection limit of 157 nM. nih.gov In another study, pyrene-functionalized nanojars showed significant fluorescence quenching when attached to paramagnetic Cu²⁺ ions. acs.org
Chelation-Enhanced Fluorescence (CHEF) : This "turn-on" mechanism can occur if the quenching process, such as photoinduced electron transfer (PET) from the amine group to the pyrene, is inhibited upon metal binding. In the free ligand, the lone pair of electrons on the nitrogen atom can quench the pyrene fluorescence. When a metal ion coordinates to the nitrogen, these electrons are engaged in the bond, suppressing the PET process and restoring the intense fluorescence of the pyrene. A pyrene-based probe synthesized from pyrazinehydrazide and pyrenyl fluorophore exhibited a turn-on fluorescence response for the detection of Cu(II) ions. nih.gov
The table below summarizes the performance of representative pyrene-based fluorescent probes for the detection of Fe³⁺ and Cu²⁺.
| Probe Name/Derivative | Target Ion | Detection Mechanism | Limit of Detection (LOD) | Solvent System |
| PPH | Cu²⁺ | Turn-on | 157 nM | Not Specified |
| Coumarin-based probe (BS2) | Cu²⁺ / Fe³⁺ | Turn-off | ~10 µM | Not Specified |
| Pyrene-functionalized Nanojars | Cu²⁺ | Quenching | Not Specified | Not Specified |
The amine group of this compound can also be functionalized to create receptors for anions. This is typically achieved by converting the amine into a hydrogen-bond donor group, such as an amide, urea, or squaramide. These groups can form specific hydrogen bonds with anions like fluoride (F⁻), chloride (Cl⁻), or cyanide (CN⁻).
The binding of an anion to the receptor site alters the electronic environment of the pyrene fluorophore, resulting in a detectable change in its fluorescence. For example, a symmetric N,N'-bis(1-pyrenyl) squaramide was designed where the pyrene acts as the fluorogenic fragment. researchgate.net This sensor was able to selectively bind Cl⁻. In the presence of more basic anions like F⁻, CN⁻, or hydroxide (OH⁻), the squaramide NH protons are deprotonated, leading to a significant colorimetric and fluorimetric change. researchgate.net Similarly, ferrocene-pyrene conjugates have demonstrated the ability to recognize various monovalent anions through electrochemical and fluorescence changes. nih.gov
The general strategy involves creating a cavity or binding site where the hydrogen-bond donating N-H protons are pre-organized to interact favorably with the target anion. This interaction can either enhance or quench the pyrene fluorescence, depending on the specific electronic perturbations caused by the anion binding.
Derivatives of this compound are promising for the development of fluorescent sensors for neutral molecules, most notably carbon dioxide (CO₂). The sensing mechanism relies on the chemical reactivity of the amine functionality. Amine groups can react with CO₂ in the presence of water, leading to the formation of carbamates or a local pH change due to the formation of carbonic acid.
This chemical transformation can be coupled to the fluorescence of the pyrene core. In one strategy, a pyrene-based Schiff base was synthesized that showed excellent selectivity toward the fluoride anion. researchgate.net The in-situ deprotonated form of this sensor was then used for CO₂ gas sensing, which responded instantaneously with significant colorimetric and fluorimetric changes. researchgate.net Another approach involves incorporating pyrene dyes functionalized with a pH-responsive amine into a polymer support. rsc.org In the absence of CO₂, the pyrene units can form excimers, which have a characteristic broad, red-shifted emission. When CO₂ is introduced, the amine is protonated, which can disrupt the excimer formation and quench the fluorescence, providing a reversible "turn-off" signal. A pyrene-derived CO₂-responsive polymeric probe has been developed for the turn-on fluorescent detection of other molecules, demonstrating how the CO₂-responsiveness can be used as a switch.
| Sensor System | Target Molecule | Sensing Principle | Response Type | Detection Limit |
| Pyrene Schiff base (KB-4) + F⁻ | CO₂ (gas) | Anion-activated chemical reaction | Colorimetric & Fluorimetric | 0.4 mL |
| Polymer-supported pyrene-amine | CO₂ (aqueous) | pH-induced disruption of excimers | Fluorescence "off" | Not Specified |
Organic Optoelectronic Devices
The pyrene moiety is an outstanding chromophore with excellent thermal and chemical stability, making it a valuable component in materials for organic electronic devices. uky.edu Derivatives of this compound serve as key building blocks for synthesizing materials used in Organic Light-Emitting Diodes (OLEDs) and as hole-transporting materials in various devices, including perovskite solar cells. tubitak.gov.tr
Pyrene derivatives are known for their efficient blue electroluminescence. researchgate.net However, the planar structure of pyrene can lead to strong π-π stacking in the solid state, which often results in aggregation-caused quenching and excimer formation, detrimentally affecting the device efficiency and color purity.
The this compound scaffold provides a route to overcome these issues. The amine group allows for the attachment of bulky substituents. These substituents can create steric hindrance that disrupts intermolecular interactions and prevents aggregation. By modifying the amine, the pyrene core can be incorporated into larger molecular structures designed to have high photoluminescence quantum yields in the solid state, making them suitable as emitters in the emissive layer of an OLED. For example, various functionalized pyrene-based materials have been synthesized and proven to be effective emitters or transporters in OLEDs. nih.gov
An efficient hole-transporting material (HTM) is crucial for the performance of optoelectronic devices like OLEDs and perovskite solar cells. tubitak.gov.trnih.gov An ideal HTM should possess high hole mobility, good film-forming properties, and appropriate energy levels (specifically, the Highest Occupied Molecular Orbital, or HOMO) to facilitate the injection and transport of holes from the anode to the active layer.
Pyrene-based compounds are excellent candidates for HTMs due to their planar, electron-rich structure which facilitates intermolecular π-π stacking and charge transport. tubitak.gov.tr The this compound molecule can be used as a synthon to create more complex HTMs. The amine group can be reacted to link the pyrene core with other electron-rich units, such as triarylamines, which are commonly used in HTM design. This combination leverages the excellent charge-carrying properties of the pyrene core while allowing for the tuning of energy levels and morphological stability through chemical modification at the amine site. Pyrene-based HTMs have demonstrated excellent device performance, chemical stability, and favorable photovoltaic qualities. tubitak.gov.trnih.gov
The table below presents examples of pyrene-based derivatives used as hole-transporting materials and their performance.
| HTM Designation | Core Structure | Application | Power Conversion Efficiency (PCE) / Luminous Efficiency |
| Py-Br | Pyrene-Pyridine | OLED | 22.4 cd/A |
| TFAP | Tetrakis-amino-pyrene | Perovskite Solar Cell | 19.7% |
| HY6 | Tetrakis-amino-naphthalene-pyrene | Perovskite Solar Cell | 19.34% |
Charge Transfer Complex Formation in Devices
The structure of pyrene-based amines, featuring an electron-donating amine group and a large, electron-rich pyrene ring, is highly conducive to forming charge transfer (CT) complexes. In these complexes, the pyrene-amine moiety can act as the electron donor, transferring electron density to an electron acceptor molecule upon excitation. This process is fundamental to the operation of various organic electronic devices.
Donor-Pyrene-Acceptor (D-π-A) systems are of great interest for applications in organic electronics and photovoltaics. researchgate.netacs.org The pyrene unit can act as a π-conjugated bridge, facilitating efficient charge separation and transfer between the donor and acceptor components. researchgate.net Theoretical and experimental studies on molecules with a similar pyrene-amine architecture have been conducted to evaluate their potential in Organic Light-Emitting Diodes (OLEDs). researchgate.netnih.gov For instance, a novel organic semiconductor, N-(2-((pyren-4-yl)methyleneamino)ethyl)-5-nitropyridin-2-amine, which links a pyrene core to an amine-containing unit, was investigated for its opto-electronic and charge transport properties. researchgate.netnih.gov Calculations based on this and similar structures show that they possess advantageous properties for OLEDs, including favorable absorption and emission parameters, low energy gaps, and good charge mobility, which are influenced by the formation of intramolecular charge-transfer states. researchgate.netnih.gov The formation of CT complexes between pyrene as a donor and various π-acceptors like tetracyanoethylene and chloranil has been studied, providing a foundational understanding of the electronic interactions that could be harnessed in devices. epa.gov
Polymer Functionalization for Responsive Materials
The primary amine group of this compound allows for its covalent attachment to various polymer backbones, imparting the unique fluorescent properties of pyrene to the macromolecule. This functionalization is a key strategy for creating materials that can respond to external stimuli.
Pyrene-Functionalized Polyacetylenes
Pyrene-functionalized polyacetylenes have been synthesized through a post-polymerization modification strategy. This method involves preparing a precursor polymer with activated ester groups and subsequently reacting it with a primary amine, such as pyrenemethylamine, which is structurally similar to this compound. The introduction of pyrene moieties allows for the investigation of interactions between the polymer backbone and the side chains through fluorescence spectroscopy. The characteristic monomer and excimer emissions of pyrene serve as a probe. For example, in one study, a pyrene-functionalized disubstituted polyacetylene exhibited a strong emission band around 515 nm, while a mono-substituted version showed a broad band at 480 nm, alongside the typical sharp pyrene monomer peaks at 380 and 400 nm. These materials can exhibit stimuli-responsive behaviors like thermochromism and mechanochromism, where emission colors change due to the creation and disruption of π-π interactions between pyrene units.
Poly(propylene imine) Dendrimers with Pyrene End Groups
Poly(propylene imine) (PPI) dendrimers are highly branched, monodisperse polymers with a defined number of primary amine groups on their periphery, making them ideal scaffolds for functionalization. Researchers have covalently attached pyrene moieties to the surface of PPI dendrimers by reacting the terminal amines with an activated pyrene derivative. This creates a macromolecule with a dense shell of fluorescent probes.
The photophysical properties of these pyrene-terminated dendrimers are highly dependent on the dendrimer generation. As the generation number increases (e.g., from generation 2 to 5), the number of pyrene end groups increases (from 8 to 64), and the surface becomes more sterically crowded. This forces the pyrene units into close proximity, enhancing the formation of excimers, which are excited-state dimers that emit light at a longer wavelength (around 476 nm) than the pyrene monomer (377 and 398 nm). rsc.orgosti.gov Studies have shown that the ratio of excimer to monomer fluorescence (IE/IM) increases significantly with higher dendrimer generations, indicating greater aggregation of the pyrene groups on the dendrimer surface. osti.gov This generational dependence provides a method to probe the structure and crowding at the periphery of dendritic polymers. rsc.orgosti.gov
| Dendrimer | Generation | Number of Pyrene Groups | Excimer/Monomer Ratio (IE/IM1) |
|---|---|---|---|
| PPI-Py8 | G2 | 8 | 0.26 |
| PPI-Py16 | G3 | 16 | 0.50 |
| PPI-Py32 | G4 | 32 | 0.81 |
| PPI-Py64 | G5 | 64 | 1.10 |
Hybrid Porous Polymers and Adsorption Properties
Hybrid porous polymers are materials valued for their high surface area and stability, making them candidates for gas storage and separation. A common strategy to enhance the capture of acidic gases like carbon dioxide (CO₂) is to functionalize the polymer's porous surface with amine groups. rsc.orgosti.gov The basic amine sites interact favorably with CO₂, increasing both the capacity and selectivity of the adsorbent through a combination of physisorption and chemisorption. nih.gov
The functionalization of porous organic polymers (POPs) can be achieved through direct synthesis with amine-containing monomers, impregnation of polyamines, or post-synthetic grafting of amine groups onto the polymer framework. osti.govmdpi.com While direct studies involving the grafting of this compound onto POPs for CO₂ capture are not prominent, the principle is well-established. Incorporating a pyrene-amine moiety would serve a dual purpose: the amine group provides a basic site for CO₂ adsorption, while the large, planar pyrene group could enhance intermolecular π-π stacking within the polymer, potentially improving the material's structural integrity and introducing fluorescent properties for sensory applications. Research on various amine-functionalized POPs has shown that this modification often leads to significantly higher CO₂ uptake compared to the unfunctionalized parent polymers. nih.govmdpi.com
Development of Novel Chemosensors with "Turn-On/Off" Responses
The sensitivity of pyrene's fluorescence to its local environment makes it an exceptional component for chemosensors. By linking the pyrene unit to a receptor site via an amine or imine bond, sensors can be designed to exhibit a "turn-on" (fluorescence enhancement) or "turn-off" (fluorescence quenching) response upon binding a specific analyte, such as a metal ion.
For example, a Schiff base ligand synthesized from pyrene-1-carboxaldehyde and 5-amino-2,4-dihydro-3H-pyrazol-3-one acts as a "turn-off" fluorescent sensor for copper (Cu²⁺) and iron (Fe²⁺) ions. In its free state, the ligand is fluorescent. Upon addition of Cu²⁺ or Fe²⁺, a complex is formed that quenches the fluorescence, providing a detectable signal. This quenching is often due to mechanisms like photoinduced electron transfer (PET) from the pyrene to the metal ion or energy transfer. Another pyrene-based sensor was developed for the "turn-on" detection of manganese (Mn²⁺) ions. In this system, a bipyrene-functionalized probe is first adsorbed onto graphene nanosheets, which quenches its fluorescence. When Mn²⁺ is introduced, it coordinates with the probe, causing its release from the graphene surface and restoring, or "turning on," the pyrene excimer fluorescence. Such sensors have demonstrated high selectivity and have been successfully used for detecting ions in real water samples and for bio-imaging applications in living cells.
Conclusion and Future Research Directions
Summary of Current Understanding
2-(Pyren-1-yl)ethan-1-amine is a molecule integrating the unique photophysical characteristics of a pyrene (B120774) core with the versatile chemical functionality of a primary amine group, connected by a flexible ethyl linker. Pyrene itself is a polycyclic aromatic hydrocarbon renowned for its strong UV absorption, high fluorescence quantum yield, and distinctive monomer and excimer emissions. nih.govresearchgate.net The amine group not only provides a site for further chemical modification but also influences the electronic properties of the pyrene moiety.
The core understanding of pyrene-based compounds is built on their remarkable optical and electronic properties. materialscloud.org The pyrene motif can act as both an electron-donating and an electron-withdrawing group and exhibits high fluorescence quantum yields in solution. researchgate.net A key feature is the formation of "excimers" (excited dimers) in concentrated solutions or aggregates, which results in a distinct, red-shifted, and broad emission band compared to the structured emission of the monomer. researchgate.net This dual-luminescence behavior is highly sensitive to the microenvironment, making pyrene derivatives, including this compound, excellent candidates for sensing applications. researchgate.net The amine functionality can, in some cases, quench the pyrene fluorescence through a photoinduced electron transfer (PET) mechanism, a phenomenon that can be modulated by factors like protonation, making it a useful feature for designing chemical sensors. nih.govresearchgate.net
Functionally, pyrene-amine derivatives have been utilized as building blocks in supramolecular chemistry, materials science, and chemical biology. mdpi.comresearchgate.net Their ability to engage in π-stacking interactions is crucial for applications in non-covalent modification of materials like carbon nanotubes and graphene. mdpi.com The foundational knowledge of their synthesis, structural characteristics, and photophysical behavior provides a solid platform for the development of advanced functional materials.
Emerging Trends in Pyrene-Amine Chemistry
The field of pyrene-amine chemistry is evolving, with several emerging trends focused on creating more complex and tailored molecular architectures. A significant area of development is the use of advanced synthetic methodologies to achieve precise control over the functionalization of the pyrene core.
C-H Functionalization: Traditionally, the functionalization of pyrenes relied on classical electrophilic aromatic substitution, which often resulted in mixtures of isomers. mdpi.comrsc.org Recent advances in transition-metal-catalyzed C–H activation and site-selective functionalization are providing powerful tools to modify the pyrene scaffold with high precision. mdpi.comresearchgate.net These methods allow for the introduction of various functional groups at specific positions, which is critical for fine-tuning the molecule's electronic and photophysical properties. mdpi.com
Directed Functionalization: The use of directing groups attached to the pyrene core can guide catalysts to specific C-H bonds, overcoming issues of regioselectivity. mdpi.com For instance, an amide group derived from an amine can direct functionalization to otherwise inaccessible positions on the pyrene ring. mdpi.com
Novel Precursors and Building Blocks: Research is expanding beyond simple monosubstituted pyrenes. The synthesis of precursors like 1,3,6,8-tetrabromopyrene (B107014) allows for the creation of tetra-functionalized pyrenes through cross-coupling reactions like Suzuki and Sonogashira couplings. uky.edu This opens pathways to highly symmetric, three-dimensional structures and polymers with unique properties for applications in organic electronics. uky.edu
Integration into Complex Systems: There is a growing trend of incorporating pyrene-amine units into larger, more complex systems such as dendrimers, polymers, and metal-organic frameworks (MOFs). nih.govresearchgate.netrsc.org In these systems, the pyrene-amine moiety can act as a signaling unit, a structural component, or a catalytic center. For example, pyrene-based ligands are being used to construct MOFs with tailored porosity and luminescence for sensing and adsorption applications. materialscloud.orgrsc.org
These trends highlight a shift from the study of the fundamental molecule to the strategic design and synthesis of sophisticated pyrene-amine-based systems for targeted applications.
Potential for Rational Design of Next-Generation Functional Materials
The detailed understanding of structure-property relationships in pyrene-amine compounds is paving the way for the rational design of new materials with customized functionalities. By strategically modifying the molecular structure, researchers can control properties such as emission color, charge carrier mobility, and binding affinity.
Organic Electronics: Pyrene is an attractive building block for organic electronic materials due to its high charge carrier mobility and blue-light emission. researchgate.netuky.edu The rational design of this compound derivatives is crucial for developing next-generation Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). uky.edu By varying the substitution pattern on the pyrene ring or modifying the amine group, it is possible to control the molecular packing in the solid state, which directly influences charge transport. uky.edu Introducing electron-donating or -accepting groups can fine-tune the energy levels and emission color of the material. researchgate.net
Chemosensors and Biosensors: The sensitivity of pyrene's fluorescence to its environment is a key advantage in sensor design. rsc.org Rational design can be used to create highly selective and sensitive sensors. This involves linking the this compound unit to a specific receptor for a target analyte (e.g., metal ions, anions, or biomolecules). nih.govresearchgate.net The binding event would then trigger a change in the pyrene's fluorescence, such as quenching, enhancement, or a shift from monomer to excimer emission, providing a clear signal. researchgate.net
Bioimaging: The strong fluorescence and cell permeability of pyrene derivatives make them suitable for biological imaging applications. researchgate.netnih.gov By attaching the pyrene-amine scaffold to molecules that target specific cellular components (e.g., lysosomes, nucleus, or specific proteins), researchers can design probes for real-time tracking and imaging within living cells. nih.gov The development of probes with aggregation-induced emission (AIE) properties is a particularly promising area, where the probe is non-emissive in solution but becomes highly fluorescent upon aggregation within a specific cellular environment. nih.gov
The ability to predict how changes at the molecular level will affect macroscopic material properties is central to advancing these applications.
Methodological Advancements in Characterization and Simulation
Progress in understanding and designing pyrene-amine materials is intrinsically linked to advancements in analytical and computational techniques.
Advanced Spectroscopy: Beyond standard steady-state fluorescence, techniques like time-resolved fluorescence spectroscopy (e.g., single-photon counting) are crucial for probing the excited-state dynamics of pyrene-amines. nih.govresearchgate.net These methods can distinguish between static and dynamic quenching mechanisms and provide detailed insights into processes like PET and excimer formation. Spectroelectrochemistry, which combines UV-Vis spectroscopy with electrochemical methods, allows for the characterization of the electronic structure of these molecules in different oxidation states. researchgate.net
High-Resolution Structural Analysis: Single-crystal X-ray diffraction remains the definitive method for determining the precise three-dimensional structure of pyrene-amine derivatives and understanding their intermolecular interactions, such as π-π stacking and hydrogen bonding, in the solid state. nih.gov This information is vital for correlating molecular packing with material properties in organic electronics. uky.edu
Computational Chemistry and Simulation: Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools. They are used to predict the electronic structure, absorption and emission spectra, and electrochemical properties of new pyrene-amine designs before synthesis. rsc.orgresearchgate.net Simulations can also provide insight into molecular interactions, such as the binding of a pyrene-based sensor to its target analyte or the self-assembly of molecules into larger aggregates. rsc.orgzenodo.org These computational approaches accelerate the material design cycle by allowing for virtual screening of candidate molecules.
The synergy between these advanced experimental and computational methods provides a powerful toolkit for a deeper understanding of pyrene-amine chemistry and facilitates the rational design of innovative functional materials.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-(Pyren-1-yl)ethan-1-amine, and how can purity be optimized?
- Methodology : Synthesis typically involves coupling pyrene-1-carboxylic acid derivatives with ethylamine precursors. For example, reductive amination using sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation under inert conditions can yield the amine. Purification via column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization (using ethanol/water mixtures) is critical to remove unreacted pyrene byproducts. Monitoring via TLC and HPLC (C18 column, UV detection at 254 nm) ensures purity >95% .
Q. How should researchers characterize the structural integrity of this compound?
- Methodology : Use H/C NMR to confirm the pyrene moiety (aromatic protons at δ 7.8–8.3 ppm) and the ethanamine chain (-CH2-NH2 resonances at δ 2.5–3.5 ppm). High-resolution mass spectrometry (HRMS) or MALDI-TOF can validate the molecular ion peak (expected m/z: 285.136 for C18H15N). FT-IR should show N-H stretches (~3300 cm) and aromatic C=C vibrations (~1600 cm) .
Advanced Research Questions
Q. What strategies can be employed to integrate this compound into supramolecular assemblies or nanomaterials?
- Methodology : The amine group facilitates covalent conjugation with carboxylated polymers or dendrimers. For example, in micelle formation, link the compound to amphiphilic dendrons (e.g., maleimide-functionalized) via Michael addition. Monitor self-assembly using dynamic light scattering (DLS) and confirm pyrene excimer formation via fluorescence spectroscopy (emission at ~470 nm) .
Q. How does the fluorescence behavior of this compound vary under different solvent conditions, and what implications does this have for sensor design?
- Methodology : Conduct solvatochromic studies in polar (e.g., DMSO) vs. nonpolar (e.g., hexane) solvents. Pyrene’s monomer emission (~375 nm) and excimer bands (~470 nm) are sensitive to aggregation. For sensor applications, immobilize the compound on silica nanoparticles and test response to nitroaromatics (e.g., picric acid) via fluorescence quenching. Use Stern-Volmer plots to quantify sensitivity .
Q. What experimental approaches resolve contradictions in reported solubility data for this compound derivatives?
- Methodology : Perform systematic solubility tests in graded solvent systems (e.g., THF/water mixtures). Use Hansen solubility parameters (HSPs) to predict compatibility. If discrepancies persist (e.g., in DMF vs. chloroform), analyze crystalline vs. amorphous forms via X-ray diffraction (XRD) and differential scanning calorimetry (DSC) .
Data Analysis & Experimental Design
Q. How can researchers optimize reaction yields for this compound amid competing side reactions?
- Methodology : Use design of experiments (DoE) to vary parameters: temperature (25–80°C), catalyst loading (e.g., Pd/C for hydrogenation), and stoichiometry (amine:carbonyl ratio). Analyze via response surface methodology (RSM). For example, excess pyrene-1-carboxaldehyde may require scavengers (e.g., polymer-supported sulfonic acid) to minimize imine byproducts .
Q. What spectroscopic techniques are most reliable for detecting trace impurities in this compound?
- Methodology : Combine HPLC-MS (electrospray ionization) for low-level detection (<0.1%) with F NMR if fluorinated byproducts are suspected (e.g., from fluorinated solvents). For non-volatile impurities, use ICP-MS to rule out metal catalysts (e.g., residual Pd) .
Application-Specific Considerations
Q. How can this compound be functionalized for targeted drug delivery systems?
- Methodology : Conjugate the amine to PEGylated lipids via EDC/NHS chemistry to create pH-sensitive liposomes. Validate cellular uptake using confocal microscopy (pyrene’s blue fluorescence) and assess cytotoxicity via MTT assays. Compare release kinetics in buffer (pH 5.0 vs. 7.4) .
Q. What role does this compound play in studying π-π interactions in protein binding assays?
- Methodology : Use surface plasmon resonance (SPR) to immobilize the compound on gold chips coated with graphene oxide. Test binding affinity with aromatic-rich proteins (e.g., BSA) and calculate dissociation constants (K) via Langmuir isotherm models. Confirm specificity using mutant proteins lacking aromatic residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
